(1R,2S)-2-phenylcyclohexan-1-amine
CAS No.: 69743-67-5
Cat. No.: VC8289225
Molecular Formula: C12H17N
Molecular Weight: 175.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69743-67-5 |
|---|---|
| Molecular Formula | C12H17N |
| Molecular Weight | 175.27 g/mol |
| IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 |
| Standard InChI Key | KLJIPLWGNJQJRM-NWDGAFQWSA-N |
| Isomeric SMILES | C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N |
| SMILES | C1CCC(C(C1)C2=CC=CC=C2)N |
| Canonical SMILES | C1CCC(C(C1)C2=CC=CC=C2)N |
Introduction
(1R,2S)-2-Phenylcyclohexan-1-amine is a chiral organic compound with potential applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by a cyclohexane ring substituted with an amine group at the first carbon and a phenyl group at the second carbon. Its stereochemistry, denoted as (1R,2S), refers to the specific spatial arrangement of its substituents, which plays a critical role in its chemical and biological properties.
Synthesis
The synthesis of (1R,2S)-2-phenylcyclohexan-1-amine typically involves stereoselective methods to ensure the desired configuration. A common approach includes:
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Cyclohexanone Derivative Preparation: Starting with cyclohexanone, a Grignard reaction introduces the phenyl group at the second carbon.
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Amine Introduction: The ketone functionality is converted to an amine group through reductive amination using ammonia or primary amines in the presence of reducing agents like sodium borohydride.
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Chirality Control: Chiral catalysts or reagents are employed to ensure the (1R,2S) configuration.
Applications
(1R,2S)-2-Phenylcyclohexan-1-amine has potential applications in:
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Medicinal Chemistry:
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As a precursor for drug development targeting neurological disorders.
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As a scaffold for designing enzyme inhibitors.
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Synthetic Organic Chemistry:
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In asymmetric synthesis as a chiral building block.
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As an intermediate for producing other functionalized cyclohexane derivatives.
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Comparison with Related Compounds
Below is a comparison table highlighting differences between (1R,2S)-2-phenylcyclohexan-1-amine and structurally similar compounds:
| Compound | Molecular Formula | Key Functional Groups | Applications |
|---|---|---|---|
| (1R,2S)-2-Phenylcyclohexan-1-amine | C12H17N | Amine, Phenyl | Medicinal chemistry, synthetic uses |
| (±)-Tranylcypromine | C9H11N | Cyclopropane, Amine | MAO inhibitor for depression |
| (1R,2S)-2-(2-Phenylpropan-2-yl)cyclohexanol | C15H22O | Alcohol, Phenyl | Anti-inflammatory research |
Future Research Directions
To fully understand the properties of (1R,2S)-2-phenylcyclohexan-1-amine, future research should focus on:
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Pharmacological Studies: Investigating receptor binding affinities and biological pathways.
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Toxicological Assessments: Evaluating its safety profile in vivo.
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Synthetic Optimization: Developing more efficient and environmentally friendly synthetic routes.
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